
アンスリスシン
説明
Anthriscusin is a natural product found in Anthriscus sylvestris with data available.
科学的研究の応用
抗腫瘍および抗増殖作用
アンスリスシンは、強力な抗腫瘍および抗増殖効果を持つ化合物として同定されています。これは主に、がん細胞の複製に不可欠なトポイソメラーゼ阻害剤としての作用によるものです。 この酵素を阻害することで、アンスリスシンはがん細胞の増殖を防ぐことができ、がん研究と治療において貴重な資産となります .
抗血小板凝集
循環器研究では、アンスリスシンは抗血小板凝集特性を持つため有望視されています。この用途は、心臓発作や脳卒中を引き起こす可能性のある血栓症の予防において特に重要です。 血小板凝集を防ぐことで、アンスリスシンはこれらの心血管イベントのリスクを最小限に抑える薬剤の開発に使用される可能性があります .
抗ウイルス特性
アンスリスシンの抗ウイルス能力は、もう1つの関心の分野です。 ウイルス複製を阻害する能力は、さまざまなウイルス感染症の治療に利用され、新しい抗ウイルス薬の開発のための潜在的な経路を提供する可能性があります .
抗炎症作用
アンスリスシンの抗炎症作用は、慢性炎症性疾患の治療のための候補となっています。 関節炎などの炎症が病気の進行において重要な役割を果たす疾患において、症状を軽減するために使用することができます .
殺虫特性
アンスリスシンの殺虫特性は、農業科学におけるその使用の可能性を開きます。 これは、化学農薬の環境への悪影響が知られているため、環境に優しい化学農薬の代替となる天然農薬として役立ちます .
鎮痛の可能性
鎮痛剤として、アンスリスシンは疼痛管理戦略に貢献することができます。 合成薬に関連する副作用なしに痛みを和らげる能力は、慢性疼痛管理において特に有益です .
利尿効果
アンスリスシンの利尿効果は、体液貯留に関連する状態の治療におけるその使用を示唆しています。 過剰な体液の排泄を促進することで、浮腫や高血圧の管理に役立ちます .
細胞静止剤の前駆体
アンスリスシンは、エトポシドおよびテニポシドなどの細胞静止剤の半合成に不可欠なエピポドフィロトキシンの前駆体として機能します。 これらの薬剤は化学療法レジメンで使用され、がん治療の開発におけるアンスリスシンの重要性を強調しています .
作用機序
Target of Action
Anthriscusin, also known as deoxypodophyllotoxin, is a bioactive compound found in Anthriscus sylvestris, a wild herbaceous plant . The primary targets of Anthriscusin are DNA topoisomerase II and various cellular proteins involved in cell proliferation . These targets play a crucial role in cell division and growth, making them key points of intervention for anti-cancer and anti-proliferative therapies .
Mode of Action
Anthriscusin interacts with its targets by binding to DNA topoisomerase II during the late S and early G2 cell cycle stages . This interaction inhibits the normal function of the enzyme, leading to DNA damage and cell death . This makes Anthriscusin effective in inhibiting the proliferation of cancer cells .
Biochemical Pathways
It is known that anthriscusin’s anti-proliferative effects are linked to its ability to inhibit dna topoisomerase ii . This inhibition disrupts the normal cell cycle, leading to cell death and preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of Anthriscusin’s action primarily involve the induction of cell death in proliferating cells . By inhibiting DNA topoisomerase II, Anthriscusin causes DNA damage, disrupting the cell cycle and leading to cell death . This makes it effective in inhibiting the growth of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like Anthriscusin. Factors such as soil composition, climate, and farming practices can affect the concentration of Anthriscusin in Anthriscus sylvestris plants . Additionally, the presence of other compounds in the environment can influence the absorption, distribution, metabolism, and excretion of Anthriscusin . .
将来の方向性
The potential of Anthriscusin as an anticancer agent has gained considerable attention and has been the subject of extensive research . Future research directions include further investigation of its anticancer properties and the identification of candidate genes associated with the biosynthesis of lignans .
生化学分析
Biochemical Properties
Anthriscusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Anthriscusin has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can lead to reduced cell proliferation, making Anthriscusin a potential candidate for anti-cancer therapies. Additionally, Anthriscusin interacts with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
Anthriscusin affects various cell types and cellular processes. In cancer cells, Anthriscusin has been observed to induce apoptosis, a programmed cell death mechanism, thereby reducing tumor growth . It also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, Anthriscusin can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Anthriscusin exerts its effects through several mechanisms. It binds to topoisomerase, inhibiting its activity and preventing DNA replication . This binding interaction is crucial for its anti-proliferative effects. Additionally, Anthriscusin can modulate the activity of transcription factors, leading to changes in gene expression . It also affects enzyme activity, either inhibiting or activating them, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anthriscusin have been observed to change over time. Initially, Anthriscusin exhibits strong anti-proliferative and anti-inflammatory effects . Its stability and degradation over time can influence its long-term efficacy. Studies have shown that Anthriscusin remains stable under certain conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have also indicated that Anthriscusin can have sustained effects on cellular function, particularly in reducing inflammation and cell proliferation .
Dosage Effects in Animal Models
The effects of Anthriscusin vary with different dosages in animal models. At low doses, Anthriscusin exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Anthriscusin is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can influence the metabolic flux and levels of various metabolites. Additionally, Anthriscusin can affect the biosynthesis of secondary metabolites, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Anthriscusin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific tissues, thereby affecting its overall efficacy and function.
Subcellular Localization
Anthriscusin exhibits specific subcellular localization, which can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, Anthriscusin can be directed to specific cellular compartments through targeting signals and post-translational modifications . This subcellular localization is crucial for its biochemical and pharmacological effects.
特性
IUPAC Name |
[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPUFLKSIYHWOR-SBRHMQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67008-16-6 | |
| Record name | Anthriscusin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anthriscusin and where is it found?
A1: Anthriscusin is a phenylpropanoid ester first isolated from the roots of Anthriscus sylvestris Hoffm., a plant commonly known as cow parsley or wild chervil. [, , ] This plant belongs to the Umbelliferae family and is known to contain various bioactive compounds. []
Q2: What is the chemical structure of Anthriscusin?
A2: The chemical structure of Anthriscusin was elucidated as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol. This determination was achieved through extensive spectroscopic data analysis and chemical evidence. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




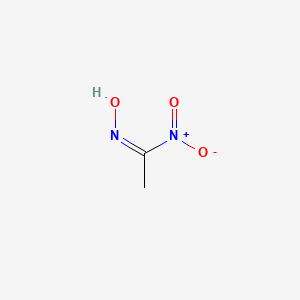
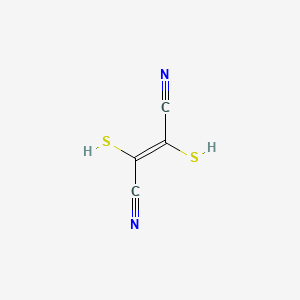
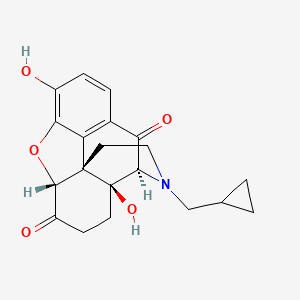
![(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237006.png)
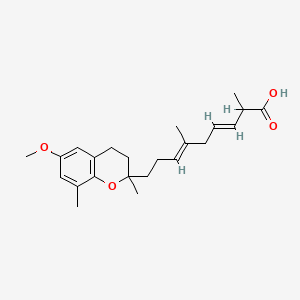
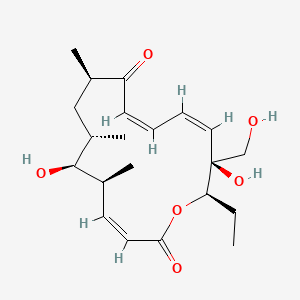


![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)



